An In-depth Technical Guide to 2-(m-Tolyl)pyridine: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-(m-Tolyl)pyridine: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals
Introduction
2-(m-Tolyl)pyridine, also known by its IUPAC name 2-(3-methylphenyl)pyridine, is a biaryl pyridine derivative that has garnered significant interest in various fields of chemical research, particularly in organometallic chemistry and medicinal chemistry.[1] Its structural motif, featuring a pyridine ring linked to a toluene moiety at the meta position, imparts unique electronic and steric properties that make it a valuable ligand for transition metal catalysis and a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-(m-Tolyl)pyridine, with a focus on practical insights for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
2-(m-Tolyl)pyridine is an aromatic heterocyclic compound with the molecular formula C₁₂H₁₁N.[1] The molecule consists of a pyridine ring substituted at the 2-position with a 3-methylphenyl (m-tolyl) group. This substitution pattern influences the molecule's conformation and electronic distribution, which in turn dictates its reactivity and coordinating ability.
The key physicochemical properties of 2-(m-Tolyl)pyridine are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N | PubChem[1] |
| Molecular Weight | 169.22 g/mol | PubChem[1] |
| CAS Number | 4373-61-9 | PubChem[1] |
| IUPAC Name | 2-(3-methylphenyl)pyridine | PubChem[1] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich[2] |
| Boiling Point | 170-180 °C at 20 mmHg | Sigma-Aldrich[2] |
| Density | 0.99 g/mL at 25 °C | Sigma-Aldrich[2] |
| Refractive Index | n20/D 1.617 | Sigma-Aldrich[2] |
| LogP | 3.0 | PubChem[3] |
Synthesis and Reactivity
The most prevalent and efficient method for the synthesis of 2-(m-Tolyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In the context of 2-(m-Tolyl)pyridine synthesis, this typically involves the coupling of a 2-halopyridine with m-tolylboronic acid or, alternatively, 2-pyridylboronic acid with a 3-halotoluene. The former is often preferred due to the commercial availability and stability of the starting materials.[5]
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-(m-Tolyl)pyridine
This protocol provides a detailed methodology for the synthesis of 2-(m-Tolyl)pyridine, adapted from established Suzuki-Miyaura coupling procedures.[6][7][8]
Materials:
-
2-Bromopyridine
-
m-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), m-tolylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(m-Tolyl)pyridine as a colorless to pale yellow oil.
Caption: Workflow for the Suzuki-Miyaura synthesis of 2-(m-Tolyl)pyridine.
Spectral Characterization
The structural elucidation of 2-(m-Tolyl)pyridine is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.69 (d, 1H, pyridine-H6), 7.78-7.70 (m, 2H, pyridine-H4, H5), 7.55 (s, 1H, tolyl-H2), 7.49 (d, 1H, tolyl-H6), 7.35 (t, 1H, tolyl-H5), 7.23 (d, 1H, tolyl-H4), 7.19 (d, 1H, pyridine-H3), 2.43 (s, 3H, -CH₃).[9] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 157.5, 149.6, 139.3, 138.3, 136.8, 130.6, 129.5, 128.6, 126.9, 124.5, 121.9, 21.5.[10][11] |
| FT-IR (KBr), ν (cm⁻¹) | 3050 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1585 (C=C and C=N stretching), 1460, 1425 (ring stretching), 785, 750 (C-H out-of-plane bending).[12][13][14][15] |
| Mass Spectrometry (EI) | m/z (%): 169 (M⁺, 100), 168 (M⁺-H, 80), 154 (M⁺-CH₃, 20), 141 (M⁺-N, 5).[16][17][18][19][20] |
Applications in Catalysis and Materials Science
The nitrogen atom in the pyridine ring of 2-(m-Tolyl)pyridine acts as a Lewis base, making it an effective ligand for a variety of transition metals.[21] The steric bulk provided by the m-tolyl group can influence the coordination geometry and reactivity of the resulting metal complexes, leading to enhanced catalytic activity and selectivity in various organic transformations.
Ligand in Cross-Coupling Reactions
2-(m-Tolyl)pyridine and its derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions.[4] The electronic properties of the pyridine ring can be tuned by substituents on either the pyridine or the tolyl moiety, which in turn affects the catalytic efficiency of the palladium center. For instance, electron-donating groups on the tolyl ring can increase the electron density on the palladium, facilitating the oxidative addition step in the catalytic cycle.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction where 'L' can be 2-(m-Tolyl)pyridine.
Significance in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[22] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. The biaryl structure of 2-(m-Tolyl)pyridine provides a rigid framework that can be functionalized to create molecules with specific three-dimensional shapes to fit into the binding pockets of biological targets.
While specific cytotoxic studies on 2-(m-Tolyl)pyridine itself are not widely reported, its derivatives are of significant interest. For example, pyridine-containing compounds have been investigated as inhibitors of various enzymes and receptors. The synthesis of novel pyridine derivatives via Suzuki coupling, using precursors like 2-(m-Tolyl)pyridine, allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.[23][24] The tolyl group can be further modified to enhance potency, selectivity, and pharmacokinetic properties.
Safety and Handling
2-(m-Tolyl)pyridine is classified as harmful if swallowed and causes serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(m-Tolyl)pyridine is a versatile and valuable chemical compound with a well-established synthetic route and a growing number of applications. Its utility as a ligand in catalysis and as a scaffold in medicinal chemistry makes it a key molecule for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new technologies and therapeutics.
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